1-(2-(Trifluoromethylthio)phenyl)propan-1-one

Medicinal Chemistry Physicochemical Profiling Drug Design

1-(2-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1806287-36-4) is a fluorinated aromatic ketone featuring an ortho-trifluoromethylthio (–SCF₃) substituent on the phenyl ring. The –SCF₃ group confers a combination of strong electron-withdrawing character (Hammett σp = 0.50) and exceptional lipophilicity (Hansch π = 1.44) that surpasses the more common –CF₃ and –OCF₃ motifs.

Molecular Formula C10H9F3OS
Molecular Weight 234.24 g/mol
Cat. No. B14048697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Trifluoromethylthio)phenyl)propan-1-one
Molecular FormulaC10H9F3OS
Molecular Weight234.24 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=CC=C1SC(F)(F)F
InChIInChI=1S/C10H9F3OS/c1-2-8(14)7-5-3-4-6-9(7)15-10(11,12)13/h3-6H,2H2,1H3
InChIKeyFWPRIZIBJTXAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Trifluoromethylthio)phenyl)propan-1-one: Ortho-SCF3 Propiophenone Scaffold for High-Lipophilicity Research


1-(2-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1806287-36-4) is a fluorinated aromatic ketone featuring an ortho-trifluoromethylthio (–SCF₃) substituent on the phenyl ring. The –SCF₃ group confers a combination of strong electron-withdrawing character (Hammett σp = 0.50) and exceptional lipophilicity (Hansch π = 1.44) that surpasses the more common –CF₃ and –OCF₃ motifs [1]. These physicochemical properties make the scaffold a valuable intermediate in medicinal chemistry campaigns directed at modulating target binding, membrane permeability, and metabolic stability.

Fluoroalkyl scaffold with enhanced lipophilicity
Ortho-SCF₃ substituent for tunable electronic properties
Propiophenone core suitable for further derivatization

Why 1-(2-(Trifluoromethylthio)phenyl)propan-1-one Cannot Be Replaced by Simple CF₃ or OCF₃ Analogs


Despite sharing a common propiophenone backbone, ortho-substituted –SCF₃, –CF₃, and –OCF₃ derivatives are not functionally interchangeable. The –SCF₃ group exhibits a Hansch hydrophobicity parameter π = 1.44, nearly double that of –CF₃ (π = 0.88) and substantially higher than –OCF₃ (π = 1.04) [1]. This difference translates into a predicted XLogP3 increase of approximately 0.5–0.9 log units relative to the –CF₃ analog, directly impacting membrane partitioning, off-target engagement, and pharmacokinetic profiles [2]. Consequently, substituting a –SCF₃ building block with a –CF₃ or –OCF₃ congener risks undermining the desired potency, selectivity, or ADME properties that the –SCF₃ group was selected to achieve.

Target: –SCF₃ High lipophilicity (significantly above –CF₃ and –OCF₃)
Substitutes: –CF₃, –OCF₃ Lower lipophilicity may shift membrane partitioning and off-target engagement
Target: –SCF₃ Intermediate electron-withdrawing strength
Substitutes: –CF₃, –OCF₃ Altered electronic character may affect metabolic stability or reactivity

Quantitative Evidence Guide: Differentiating 1-(2-(Trifluoromethylthio)phenyl)propan-1-one from In-Class Alternatives


Lipophilicity Advantage: Hansch π (SCF₃ = 1.44) vs. CF₃ (0.88) and OCF₃ (1.04)

The –SCF₃ group imparts significantly higher lipophilicity to the target compound compared to closely related –CF₃ and –OCF₃ substituents. Quantitative substituent constants directly quantify this differential, enabling rationale-driven selection of the –SCF₃ scaffold for projects requiring enhanced logD properties [1].

Hansch π (SCF₃)
Class-level
1.44
Δπ +0.56 vs CF₃; +0.40 vs OCF₃
Step-change lipophilicity vs. common fluoroalkyl groups
Literature meta-analysis [1]
Medicinal Chemistry Physicochemical Profiling Drug Design

Electron-Withdrawing Capacity: Hammett σp (SCF₃ = 0.50) vs. CF₃ (0.54) and OCF₃ (0.38)

The –SCF₃ group exhibits a Hammett σp value of 0.50, positioning it between –CF₃ (0.54) and –OCF₃ (0.38) in electron-withdrawing strength [1]. This intermediate polarity can be critical when tuning the electronic character of the aromatic ring to balance potency, metabolic stability, and hERG liability.

Hammett σp
Class-level
–SCF₃0.50
–CF₃0.54
–OCF₃0.38
Intermediate electron-withdrawing balances SAR
Literature Hammett constants [1]
Physical Organic Chemistry QSAR Modeling Reactivity Tuning

Predicted LogP of meta-SCF₃ Propiophenone (XLogP3 = 3.8) and Ortho-SCF₃ Context

The computed XLogP3 for the meta isomer, 1-(3-(trifluoromethylthio)phenyl)propan-1-one, is 3.8, while the analogous –CF₃ propiophenone typically exhibits XLogP3 values in the range of 2.9–3.2 [1]. The ortho-SCF₃ isomer (target compound) is predicted to have a comparable or slightly higher logP due to intramolecular shielding effects, further magnifying the lipophilicity differential over –CF₃ analogs.

XLogP3 (meta-SCF₃)
Cross-study comparable
3.8
ΔXLogP3 ≈ +0.6–+0.9 vs CF₃
Predicted logD shift informs scaffold selection
PubChem computed property [2]
Computed Physicochemical Properties ADME Prediction Scaffold Selection

Procurement-Relevant Application Scenarios for 1-(2-(Trifluoromethylthio)phenyl)propan-1-one


Lead-Optimization Campaigns Requiring a Step-Change Increase in logD

When a lead series based on –CF₃ or –OCF₃ propiophenones suffers from insufficient membrane permeability or undesirably low logD, replacing the substituent with –SCF₃ on the ortho-propiophenone template provides a predicted increase of 0.6–0.9 log units (approx. 4- to 8-fold higher partition) [2]. This scenario is common in CNS and intracellular-target programs where passive permeability is paramount.

Electronic Fine-Tuning of the Aromatic Ring Without Sacrificing Lipophilicity

The –SCF₃ group offers an electron-withdrawing strength (σp = 0.50) that closely mirrors –CF₃ (σp = 0.54) while delivering substantially higher lipophilicity (π = 1.44 vs. 0.88) [1]. In SAR studies where lowering σp (e.g., to mitigate metabolic oxidation) is desirable but logD must be maintained or increased, the –SCF₃ propiophenone scaffold provides a unique electronic–lipophilic combination not achievable with –CF₃ or –OCF₃ alone.

Construction of Enantioenriched Quaternary Stereocenters Bearing SCF₃

The Zn-ProPhenol-catalyzed Mannich reaction of α-SCF₃-substituted ketones proceeds with high yield and enantioselectivity, enabling the synthesis of β-amino ketones containing a tetrasubstituted SCF₃ stereocenter [1]. 1-(2-(Trifluoromethylthio)phenyl)propan-1-one serves as a suitable substrate class for this transformation, making it a strategic procurement choice for groups pursuing asymmetric synthesis of fluorinated pharmaceutical intermediates.

Physicochemical Benchmarking and QSAR Model Development

Well-defined substituent constants (σp = 0.50, π = 1.44) and predicted logP values make the ortho-SCF₃ propiophenone a valuable reference compound for building and validating quantitative structure–activity relationship (QSAR) models that incorporate organofluorine parameters [1] [2]. Its procurement enables the generation of consistent data points for computational medicinal chemistry groups.

Application
Selection Property
Validation Focus
Lead optimization requiring high logD
High lipophilicity substituent (SCF₃)
LogD and permeability assay validation
Electronic fine-tuning while maintaining lipophilicity
Balanced electron-withdrawing character
Electronic parameter and logD correlation
Asymmetric synthesis of SCF₃-quaternary stereocenters
Propiophenone compatible with enantioselective Mannich
Enantioselectivity and yield validation
QSAR model development and benchmarking
Well-defined substituent constants (σp, π)
QSAR prediction accuracy
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